molecular formula C8H5BrClIO2 B7936028 Methyl 3-bromo-5-chloro-2-iodobenzoate

Methyl 3-bromo-5-chloro-2-iodobenzoate

Cat. No.: B7936028
M. Wt: 375.38 g/mol
InChI Key: YZWZRTYPAAUSBI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with the molecular formula C₈H₅BrClIO₂ and a molecular weight of 375.39 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and iodine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chloro-2-iodobenzoate typically involves the esterification of 3-bromo-5-chloro-2-iodobenzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-chloro-2-iodobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the aromatic ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZRTYPAAUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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